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Executive Summary
ARV-766, also known as Luxdegalutamide, is a potent and orally bioavailable PROTAC

(Proteolysis-Targeting Chimera) designed to selectively target and degrade the androgen

receptor (AR). This novel therapeutic agent holds significant promise for the treatment of

metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have

developed resistance to current androgen receptor-targeted therapies. ARV-766's unique

mechanism of action, which involves hijacking the cell's natural protein disposal system to

eliminate the AR protein, allows it to overcome resistance mechanisms associated with AR

overexpression and mutations in the ligand-binding domain (LBD). This technical guide

provides a comprehensive overview of the function, chemical structure, preclinical and clinical

data, and experimental methodologies related to ARV-766.

Introduction to PROTAC Technology and ARV-766
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an

E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for

degradation by the proteasome. Unlike traditional inhibitors that only block the function of a

protein, PROTACs lead to its complete removal from the cell.

ARV-766 is a second-generation PROTAC AR degrader that demonstrates a broad efficacy

profile against wild-type AR and clinically relevant AR LBD mutants, including L702H, H875Y,
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and T878A.[1][2] Its development represents a significant advancement in the pursuit of

overcoming resistance in prostate cancer.

Chemical Structure and Properties
ARV-766 is a complex small molecule designed for oral administration. Its structure consists of

three key components: a ligand that binds to the androgen receptor, a ligand that recruits the

Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.

Property Value

IUPAC Name

4-[4-[[1-[4-[[[trans-3-(4-cyano-3-

methoxyphenoxy)-2,2,4,4-

tetramethylcyclobutyl]amino]carbonyl]phenyl]-4-

piperid​inyl]methyl]-1-piperazinyl]-N-[(3S)-2,6-

dioxo-3-piperidinyl]-2-fluorobenzamide

Molecular Formula C₄₅H₅₄FN₇O₆

Molecular Weight 808.0 g/mol

CAS Number 2750830-09-0

SMILES

CC1(C)--INVALID-LINK--

NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CC

N(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CC

C(=O)NC7=O

Mechanism of Action and Signaling Pathway
ARV-766 functions by inducing the formation of a ternary complex between the androgen

receptor and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin

from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and

degraded by the 26S proteasome, leading to a reduction in AR-mediated signaling and

subsequent inhibition of tumor cell proliferation.[1][3]
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Figure 1: Mechanism of Action of ARV-766

Preclinical Data
ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant

androgen receptors in preclinical studies.

In Vitro Activity
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Cell Line AR Status DC₅₀ (nM) Dₘₐₓ (%)

LNCaP Wild-type < 1.3 > 91

VCaP Wild-type < 1.0 > 94

VCaP L702H mutant Potent Degradation -

- H875Y mutant Potent Degradation -

- T878A mutant Potent Degradation -

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation

In Vivo Activity
In murine xenograft models of prostate cancer, orally administered ARV-766 led to significant,

dose-dependent tumor growth inhibition.[4] It demonstrated robust AR degradation of over 90%

at efficacious doses.

Clinical Data
ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with

mCRPC. Initial results have been promising, showing a favorable safety profile and

encouraging anti-tumor activity.

Efficacy in Patients with AR LBD Mutations
Parameter Result

PSA₅₀ Response Rate 50.0% in 28 PSA-evaluable patients

PSA₅₀: ≥50% decline in Prostate-Specific Antigen from baseline

Safety and Tolerability
ARV-766 was well-tolerated in the Phase 1/2 study.

Treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7% of

patients.
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TEAEs leading to treatment discontinuation occurred in 10% of patients.

Pharmacokinetics
Preliminary pharmacokinetic data indicated dose-dependent increases in ARV-766 exposure.

Steady-state exposure accumulation ranged from approximately 5- to 8-fold.

Experimental Protocols
AR Degradation Assay (Western Blot)
A detailed protocol for assessing AR degradation via Western Blot would typically involve the

following steps:
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Figure 2: Western Blot Workflow for AR Degradation
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Murine Xenograft Model for Tumor Growth Inhibition
The evaluation of ARV-766's in vivo efficacy typically follows this workflow:

Start

1. Implantation of Prostate Cancer Cells
(e.g., VCaP) into immunocompromised mice

2. Allow Tumors to Establish
(to a specified volume)

3. Randomize Mice into Treatment Groups
(Vehicle, ARV-766 doses, positive control)

4. Daily Oral Administration of ARV-766

5. Monitor Tumor Volume and Body Weight

6. Study Endpoint
(e.g., predetermined tumor volume or time)

7. Euthanasia and Tissue Collection
(for PK/PD analysis)

8. Data Analysis
(Tumor growth inhibition calculation)

End
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Figure 3: In Vivo Xenograft Study Workflow

Clinical Trial Protocol (NCT05067140)
The Phase 1/2 clinical trial for ARV-766 is a multi-part study designed to assess safety,

tolerability, pharmacokinetics, and anti-tumor activity.

Key Aspects of the Protocol:

Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and

maximum tolerated dose (MTD).

Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of the RP2D in specific

patient cohorts.

Patient Population: Men with mCRPC who have progressed on prior novel hormonal agents.

Intervention: Oral administration of ARV-766 once daily.

Primary Outcome Measures: Incidence of adverse events, dose-limiting toxicities, PSA

response rate, and objective response rate.

Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, and

progression-free survival.

Conclusion
ARV-766 is a promising, orally bioavailable PROTAC AR degrader with a novel mechanism of

action that has the potential to overcome resistance to current therapies for metastatic

castration-resistant prostate cancer. Its ability to effectively degrade both wild-type and mutated

androgen receptors has been demonstrated in preclinical models, and early clinical data in

heavily pretreated patients are encouraging. Ongoing and future clinical studies will further

delineate the therapeutic potential of ARV-766 in the evolving landscape of prostate cancer

treatment. This technical guide provides a foundational understanding of ARV-766 for

researchers and clinicians in the field of oncology drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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